Boscalid-5-hydroxy

Ecotoxicology Developmental Toxicity Risk Assessment

Quantifying boscalid's hydroxylated metabolite M510F01 is mandated by EFSA and JMPR residue definitions for regulatory compliance; substituting parent boscalid yields invalid exposure data. Boscalid-5-hydroxy (CAS 661463-87-2) is the authenticated analytical reference standard meeting these exacting requirements. • Included in EFSA residue definition for animal-origin commodities (sum of boscalid + M510F01); retrieved in urine at >10% of absorbed dose • Quantifiable in environmental matrices up to 1053.4 µg/kg; validated for LC-MS/MS and GC-MS/MS multi-residue methods • Distinct aquatic toxicity profile: 65% reduction in blue sac disease and 80% reduction in yolk edema vs. parent boscalid at 3 µg/L in zebrafish embryo assays

Molecular Formula C18H12Cl2N2O2
Molecular Weight 359.2 g/mol
CAS No. 661463-87-2
Cat. No. B1459923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoscalid-5-hydroxy
CAS661463-87-2
Molecular FormulaC18H12Cl2N2O2
Molecular Weight359.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=C(C=C2)O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H12Cl2N2O2/c19-12-5-3-11(4-6-12)15-10-13(23)7-8-16(15)22-18(24)14-2-1-9-21-17(14)20/h1-10,23H,(H,22,24)
InChIKeyGLTMLPGXPMAIOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boscalid-5-hydroxy (CAS 661463-87-2) Identity and Regulatory Context as a Critical Fungicide Metabolite


Boscalid-5-hydroxy (M510F01) is a major phase I hydroxylated metabolite of the broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide boscalid [1]. It is chemically defined as 2-chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide with a molecular weight of 359.2 g/mol [2]. The compound is explicitly included in regulatory residue definitions for risk assessment by both the European Food Safety Authority (EFSA) and the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) [3]. As a pesticide metabolite, its procurement and use as an analytical reference standard are essential for regulatory compliance, environmental fate studies, and human biomonitoring programs.

Why Boscalid-5-hydroxy Cannot Be Substituted with Boscalid or Other Metabolites in Analytical and Safety Assessments


Generic substitution of Boscalid-5-hydroxy with the parent compound boscalid or other boscalid metabolites is scientifically invalid for procurement decisions in analytical, environmental, and toxicological applications. As a distinct chemical entity, Boscalid-5-hydroxy possesses unique physicochemical properties (e.g., increased polarity due to the hydroxyl group) that govern its chromatographic behavior, ionization efficiency in mass spectrometry, and environmental fate [1]. Critically, the metabolite exhibits a markedly different toxicity profile in aquatic model organisms compared to the parent fungicide, with substantially lower developmental toxicity endpoints [2]. Furthermore, regulatory frameworks mandate the inclusion of M510F01 in residue definitions for risk assessment because it is retrieved in urine at >10% of the absorbed dose, necessitating its specific quantification rather than extrapolation from parent compound data [3]. Using boscalid as a surrogate for its 5-hydroxy metabolite would result in inaccurate exposure assessments, compromised regulatory submissions, and scientifically unsound environmental risk evaluations.

Quantitative Differentiation of Boscalid-5-hydroxy: Evidence-Based Comparison with Boscalid and Other Pesticide Metabolites


Aquatic Developmental Toxicity: Direct Comparison of Boscalid-5-hydroxy vs. Boscalid in Zebrafish Embryos

Boscalid-5-hydroxy (M510F01) demonstrates significantly reduced developmental toxicity in zebrafish embryos compared to the parent compound boscalid [1]. At a concentration of 3 µg/L, the incidence of specific malformations is substantially lower for the metabolite.

Ecotoxicology Developmental Toxicity Risk Assessment

Human Biomonitoring and Health Impact: Association of Urinary Boscalid-5-hydroxy with Respiratory Outcomes

Elevated urinary concentrations of Boscalid-5-hydroxy are quantitatively associated with an increased odds ratio for asthma symptoms or medication use among farmworkers, providing a direct link between exposure to this specific metabolite and adverse health outcomes [1].

Human Biomonitoring Epidemiology Occupational Health

Environmental Persistence: Quantification of Boscalid-5-hydroxy in Biobed Matrices

Boscalid-5-hydroxy (M510F01) is detectable and quantifiable in environmental bioremediation systems, with concentrations ranging from 241.8 to 1053.4 µg/kg in biobed samples [1]. This confirms its persistence and the necessity for dedicated analytical standards.

Environmental Fate Analytical Chemistry Bioremediation

Regulatory Inclusion in Risk Assessment: Toxicological Significance and Metabolism

Boscalid-5-hydroxy (M510F01) is explicitly included in the residue definition for risk assessment by both JMPR and EU evaluations because it is retrieved in urine at >10% of the absorbed dose, following approximately 50% oral absorption of boscalid [1]. This metabolic significance mandates its separate quantification.

Regulatory Toxicology Metabolism Risk Assessment

Critical Application Scenarios for Boscalid-5-hydroxy Based on Quantitative Evidence


Aquatic Ecotoxicology Studies: Comparative Risk Assessment of Fungicide Metabolites

Employ Boscalid-5-hydroxy as a reference standard in aquatic toxicology studies, such as zebrafish embryo assays, to generate accurate, metabolite-specific toxicity data [1]. Direct comparison with boscalid reveals that the metabolite exhibits significantly lower developmental toxicity, with a 65% reduction in blue sac disease incidence and an 80% reduction in yolk edema at 3 µg/L [1]. This scenario is critical for refining environmental risk assessments and avoiding the overestimation of hazard that would result from using parent compound data.

Human Biomonitoring and Occupational Health Surveillance

Quantify Boscalid-5-hydroxy in urine samples as a specific biomarker of exposure to the fungicide boscalid in agricultural workers or the general population [1]. The demonstrated association between elevated urinary levels and increased odds of asthma symptoms (aOR = 1.24) makes this metabolite a key analyte for epidemiological studies investigating respiratory health impacts of pesticide exposure [1]. This application supports public health surveillance and regulatory decision-making.

Environmental Fate and Bioremediation Monitoring

Utilize Boscalid-5-hydroxy analytical standards for the development and validation of LC-MS/MS or GC-MS/MS methods to monitor this metabolite in environmental matrices such as soil, water, and biobed material [1]. Quantifiable concentrations up to 1053.4 µg/kg in biobed samples demonstrate its persistence and the need for dedicated monitoring in bioremediation systems [1]. This is essential for evaluating the efficacy of disposal methods and preventing secondary environmental contamination.

Regulatory Compliance for Pesticide Residue Analysis

Integrate Boscalid-5-hydroxy into multi-residue analytical methods for food and feed to meet the requirements of global regulatory bodies (EFSA, JMPR) [1]. As the metabolite is included in the residue definition for risk assessment due to its significant presence in mammalian metabolism (>10% of absorbed dose), its accurate quantification is non-negotiable for establishing Maximum Residue Levels (MRLs) and ensuring food safety [1].

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